7-bromo-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
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Overview
Description
7-bromo-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, with additional functional groups such as a bromine atom, a hydroxyl group, and a phenylethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions (CuAAC).
Quinazoline Core Construction: The quinazoline core is often constructed via a condensation reaction between an anthranilic acid derivative and a suitable amine.
Hydroxylation: The hydroxyl group can be introduced via selective oxidation reactions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with the appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
7-bromo-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of quinazolinone derivatives.
Reduction: Formation of de-brominated triazoloquinazoline.
Substitution: Formation of substituted triazoloquinazoline derivatives.
Scientific Research Applications
7-bromo-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or DNA, leading to modulation of biological activities.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
- 7-fluoro-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
Uniqueness
7-bromo-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and fluoro analogs.
Properties
IUPAC Name |
7-bromo-5-oxo-N-(2-phenylethyl)-1H-triazolo[1,5-a]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN5O2/c19-12-6-7-14-13(10-12)17(25)21-16-15(22-23-24(14)16)18(26)20-9-8-11-4-2-1-3-5-11/h1-7,10,23H,8-9H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAFCWNYADXIJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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